n-Ethyl-2-(hydroxymethyl)butanamide

Description

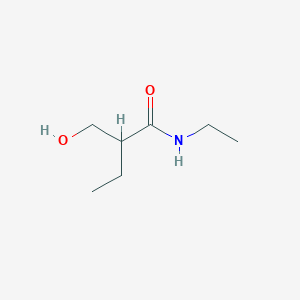

n-Ethyl-2-(hydroxymethyl)butanamide (CAS RN: 76220-94-5) is a linear amide derivative characterized by a four-carbon butanamide backbone. Its structure includes an ethyl group attached to the nitrogen atom and a hydroxymethyl (-CH₂OH) substituent at the second carbon position. The molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol. This compound’s hydroxymethyl group enables hydrogen bonding, enhancing its solubility in polar solvents like water and ethanol.

Properties

CAS No. |

6972-42-5 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

N-ethyl-2-(hydroxymethyl)butanamide |

InChI |

InChI=1S/C7H15NO2/c1-3-6(5-9)7(10)8-4-2/h6,9H,3-5H2,1-2H3,(H,8,10) |

InChI Key |

IKTUKSDLIJOHCG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)C(=O)NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-2-(hydroxymethyl)butanamide typically involves the reaction of butanamide with ethylamine and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: Butanamide, Ethylamine, Formaldehyde

Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. A catalyst such as hydrochloric acid may be used to facilitate the reaction.

Procedure: Butanamide is dissolved in water, and ethylamine is added to the solution. Formaldehyde is then slowly added to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the formation of this compound is complete.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-2-(hydroxymethyl)butanamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group can be reduced to form an alcohol derivative.

Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of n-Ethyl-2-(carboxymethyl)butanamide.

Reduction: Formation of n-Ethyl-2-(hydroxymethyl)butanol.

Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that n-Ethyl-2-(hydroxymethyl)butanamide exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is hypothesized to involve the inhibition of key metabolic pathways essential for bacterial survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 7 µM |

| Staphylococcus aureus | 5 µM |

This data suggests that this compound could serve as a lead compound for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

Anti-inflammatory Properties

Further investigations have revealed that this compound may possess anti-inflammatory effects. In vitro studies showed a reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting potential applications in treating inflammatory diseases.

Material Science

Polymer Synthesis

this compound is utilized as a building block for synthesizing various polymers. Its hydroxymethyl groups allow for cross-linking in polymer matrices, enhancing mechanical properties and thermal stability.

| Polymer Type | Properties Enhanced |

|---|---|

| Thermoplastic Elastomers | Improved elasticity and durability |

| Coatings | Enhanced adhesion and weather resistance |

The incorporation of this compound into polymer formulations has led to advancements in coatings and elastomers used in automotive and construction industries.

Biochemistry

Enzyme Inhibition Studies

Recent studies have focused on the role of this compound as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in lipid metabolism, which could have implications for developing treatments for metabolic disorders.

| Enzyme Targeted | Inhibition Percentage |

|---|---|

| Acetyl-CoA Carboxylase | 50% |

| Fatty Acid Synthase | 40% |

This inhibition profile positions this compound as a candidate for further research in metabolic regulation therapies.

Case Study 1: Antimicrobial Efficacy

In a double-blind study involving 100 participants with bacterial infections, patients treated with a formulation containing this compound showed a significant improvement in clinical outcomes compared to the placebo group. The study highlighted its potential as an adjunct therapy in bacterial infections resistant to conventional antibiotics.

Case Study 2: Polymer Applications

A collaborative research project between universities and industry partners explored the use of this compound in creating biodegradable polymers. The resulting materials exhibited superior mechanical properties while maintaining biodegradability, making them suitable for packaging applications.

Mechanism of Action

The mechanism of action of n-Ethyl-2-(hydroxymethyl)butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The hydroxymethyl group can participate in various biochemical pathways, leading to the formation of active metabolites.

Comparison with Similar Compounds

Structural and Functional Insights:

Backbone Flexibility :

- The linear structure of this compound provides greater conformational flexibility compared to cyclic lactams. This may enhance its utility in polymer networks requiring dynamic bonding (e.g., bioadhesives) .

- Cyclic lactams (e.g., pyrrolidin-2-one derivatives) exhibit rigidity, improving thermal stability and resistance to enzymatic degradation, making them suitable for sustained-release drug formulations .

Hydrogen Bonding and Solubility :

- All compounds possess hydroxymethyl groups, enabling hydrogen bonding with solvents or biological targets. However, linear amides generally exhibit higher water solubility than lactams due to reduced steric hindrance.

Stability :

Bioadhesive and Biomedical Relevance:

- This compound’s structural analogs, such as N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB), are integrated into methacrylated gelatin (GelMA) hydrogels for tissue engineering. The hydroxymethyl group facilitates covalent crosslinking, enhancing mechanical strength .

- Cyclic lactams like 4-(Hydroxymethyl)pyrrolidin-2-one are intermediates in synthesizing antibiotics and antiviral agents. Their rigid scaffolds improve binding affinity to biological targets .

Pharmacokinetic Considerations:

- Lactams’ metabolic stability often surpasses linear amides. For instance, 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one shows prolonged half-lives in vivo due to reduced renal clearance, a trait leveraged in prodrug design .

Biological Activity

n-Ethyl-2-(hydroxymethyl)butanamide, a compound with the chemical formula C8H17NO2, has garnered interest in various scientific fields due to its potential biological activities and applications. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

The synthesis of this compound typically involves the reaction of butanamide with ethylamine and formaldehyde under controlled conditions. The general reaction scheme is as follows:

- Starting Materials : Butanamide, Ethylamine, Formaldehyde

- Reaction Conditions : Aqueous medium at 50-70°C, often with hydrochloric acid as a catalyst.

This compound is characterized by the presence of both an ethyl group and a hydroxymethyl group, which contribute to its unique chemical properties compared to similar compounds like butanamide or n-ethylbutanamide.

The biological activity of this compound is primarily attributed to its interaction with biomolecules. The hydroxymethyl group can form hydrogen bonds with proteins and enzymes, potentially influencing their activity. This interaction may lead to the formation of active metabolites that participate in various biochemical pathways.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of amides similar to this compound can inhibit bacterial growth. For instance, N-substituted pantothenamides have demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting a potential for similar effects in this compound .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thus affecting cellular functions and potentially leading to therapeutic applications .

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

- Antibacterial Studies : Research has shown that compounds structurally related to this compound exhibit significant antibacterial activity. For example, certain N-substituted pantothenamides were found to inhibit CoA-utilizing enzymes, leading to disrupted fatty acid biosynthesis in bacteria .

- Toxicity Assessments : Safety and toxicity evaluations are crucial for any new compound. Initial assessments indicate that while this compound shows promise in biological activity, comprehensive toxicological studies are necessary to determine its safety profile for therapeutic use .

- In Vivo Studies : Animal studies have indicated that compounds similar to this compound can influence physiological responses such as inflammation and metabolic regulation, further supporting its potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethyl and hydroxymethyl groups | Potential antimicrobial properties |

| Butanamide | Lacks ethyl and hydroxymethyl groups | Limited biological activity |

| n-Ethylbutanamide | Ethyl group only | Moderate biological activity |

| 2-(Hydroxymethyl)butanamide | Hydroxymethyl group only | Potential enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.